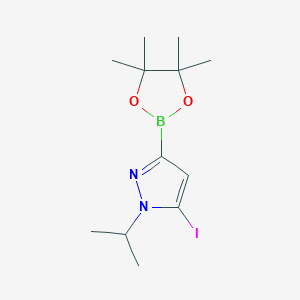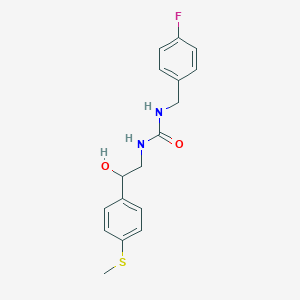
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea inhibits the activity of FAK by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling. FAK is a key regulator of cell migration and invasion, and its overexpression is associated with tumor progression and metastasis. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on FAK activity, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to affect other signaling pathways and cellular processes. It has been shown to reduce the activation of the transcription factor, NF-κB, which plays a key role in inflammation and immune responses. 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is its specificity for FAK inhibition, which allows for the study of FAK-dependent cellular processes in vitro and in vivo. However, the use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in lab experiments is limited by its solubility and stability, which can affect its potency and efficacy. Additionally, the off-target effects of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea on other signaling pathways and cellular processes may complicate the interpretation of experimental results.
Direcciones Futuras
For the study of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea include the development of more potent and selective inhibitors of FAK, as well as the investigation of its therapeutic potential in other diseases, such as fibrosis and cardiovascular disease. The use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. Additionally, the study of the downstream signaling pathways and cellular processes affected by FAK inhibition by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may provide new insights into the mechanisms of cancer progression and metastasis.
Métodos De Síntesis
The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves the reaction of 4-fluorobenzylamine with 4-methylthiophenylacetic acid, followed by the reaction of the resulting product with 2-amino-2-(4-methylthiophenyl)ethanol and finally, the reaction of the resulting product with urea. This process yields 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea as a white powder with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme, focal adhesion kinase (FAK), which plays a key role in cell migration, survival, and invasion. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Additionally, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce inflammation and autoimmune responses in preclinical models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGVLYXCWKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
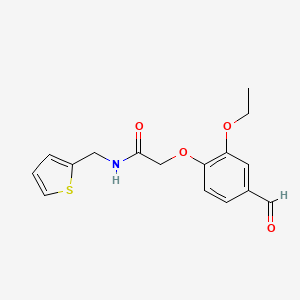
![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)
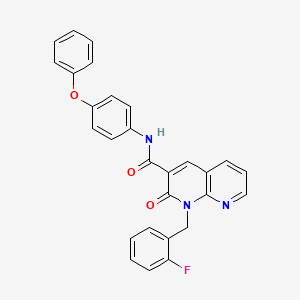
![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
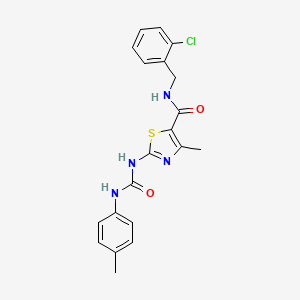
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
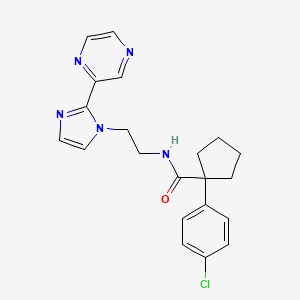
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

